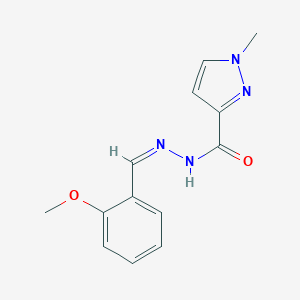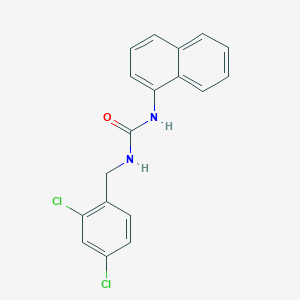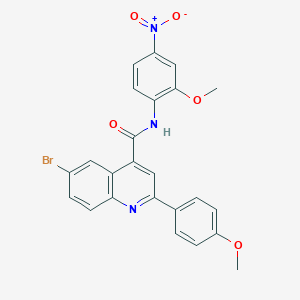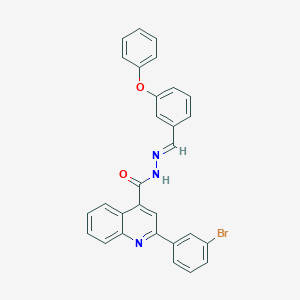![molecular formula C17H22N4O2 B445701 2-(2,3-DIMETHYLPHENOXY)-N'~1~-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B445701.png)
2-(2,3-DIMETHYLPHENOXY)-N'~1~-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dimethylphenoxy)-N’-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]acetohydrazide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a dimethylphenoxy group and a pyrazole moiety linked through an acetohydrazide bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N’-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]acetohydrazide typically involves a multi-step process:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of 2,3-dimethylphenol with chloroacetic acid to form 2-(2,3-dimethylphenoxy)acetic acid. This is then converted to its corresponding hydrazide using hydrazine hydrate.
Condensation Reaction: The hydrazide intermediate is then reacted with 1-ethyl-3-methyl-4-formylpyrazole under acidic or basic conditions to yield the final product. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-Dimethylphenoxy)-N’-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium
Propriétés
Formule moléculaire |
C17H22N4O2 |
|---|---|
Poids moléculaire |
314.4g/mol |
Nom IUPAC |
2-(2,3-dimethylphenoxy)-N-[(E)-(1-ethyl-3-methylpyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H22N4O2/c1-5-21-10-15(14(4)20-21)9-18-19-17(22)11-23-16-8-6-7-12(2)13(16)3/h6-10H,5,11H2,1-4H3,(H,19,22)/b18-9+ |
Clé InChI |
LXYXFSIHSMHFQE-GIJQJNRQSA-N |
SMILES |
CCN1C=C(C(=N1)C)C=NNC(=O)COC2=CC=CC(=C2C)C |
SMILES isomérique |
CCN1C=C(C(=N1)C)/C=N/NC(=O)COC2=CC=CC(=C2C)C |
SMILES canonique |
CCN1C=C(C(=N1)C)C=NNC(=O)COC2=CC=CC(=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-CHLORO-N'~1~-[(E)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B445619.png)
![N'~1~-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-METHYL-1-BENZENESULFONOHYDRAZIDE](/img/structure/B445620.png)

![N'-(2-chlorobenzylidene)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B445623.png)

![4-[5-(4-BROMOPHENYL)-2-FURYL]-2-METHYL-N-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B445629.png)
![2-METHOXYETHYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B445632.png)
![5-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thiophenecarbohydrazide](/img/structure/B445633.png)

![propyl 2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B445636.png)

![Isopropyl 2-[(2-fluorobenzoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B445638.png)
![Ethyl 4-(4-chlorophenyl)-2-{[(3,4-dichloroanilino)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B445640.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(3-propoxyphenyl)quinoline-4-carboxamide](/img/structure/B445641.png)
